4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 374927-12-5
VCID: VC3804629
InChI: InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3
SMILES: B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O
Molecular Formula: C12H17BN2O3
Molecular Weight: 248.09 g/mol

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid

CAS No.: 374927-12-5

Cat. No.: VC3804629

Molecular Formula: C12H17BN2O3

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid - 374927-12-5

Specification

CAS No. 374927-12-5
Molecular Formula C12H17BN2O3
Molecular Weight 248.09 g/mol
IUPAC Name [4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
Standard InChI InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3
Standard InChI Key ILNVLRZFTJYYCF-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O

Introduction

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a complex organic compound that combines a phenylboronic acid moiety with a 4-methylpiperazine-1-carbonyl group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structure and potential applications.

Synthesis and Preparation

The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-methylpiperazine with phenylboronic acid under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to ensure the formation of the desired product.

Organic Synthesis

This compound is used as a building block in organic synthesis due to its reactive boronic acid group, which can participate in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in complex molecules.

Medicinal Chemistry

Boronic acids, including derivatives like 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, have been explored for their potential biological activities. They can act as inhibitors of enzymes, such as serine proteases, which are involved in various diseases, including cancer.

Biological Activity

While specific biological activity data for this compound is limited, related boronic acids have shown anticancer properties by inhibiting cell proliferation and modulating enzyme activity.

Comparison with Similar Compounds

CompoundMolecular WeightCAS NumberDescription
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester330.23 g/molNot specifiedUsed in organic synthesis and as a building block for complex molecules .
3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride284.55 g/mol957060-92-3Exhibits anticancer properties and is used in biochemical assays.
2-Fluoro-4-(4-methylpiperazine-1-carbonyl)phenylboronic acid266.08 g/mol1454901-23-5Features a fluorine substituent, potentially altering its reactivity and biological activity .

Future Directions and Potential Applications

Given its structure and potential biological activities, 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid could be further explored in drug development, particularly in the context of enzyme inhibition and cancer therapy. Its use as a probe in biochemical assays could also provide insights into biological pathways and enzyme mechanisms.

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